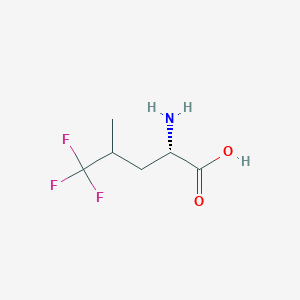

5,5,5-Trifluoro-l-leucine

Descripción general

Descripción

5,5,5-Trifluoro-l-leucine is a derivative of the amino acid leucine . It has an empirical formula of C11H18F3NO4 and a molecular weight of 285.26 . It is used in peptide synthesis .

Molecular Structure Analysis

The molecular formula of 5,5,5-Trifluoro-l-leucine is C6H10F3NO2 . It has an average mass of 185.144 Da and a monoisotopic mass of 185.066360 Da .Physical And Chemical Properties Analysis

5,5,5-Trifluoro-l-leucine is a solid substance . It has a molecular weight of 285.26 by atom % calculation .Aplicaciones Científicas De Investigación

Transformative Marker in Yeast

5,5,5-trifluoro-DL-leucine, encoded by the dominant allele LEU4-1, has been used as a selectable marker in transforming Saccharomyces cerevisiae strains, including those from wine. This selection marker is effective for prototrophic S. cerevisiae strains and can influence wine flavor due to higher isoamyl alcohol content in the transformed strains compared to the parental ones (Bendoni et al., 1999).

Synthesis and Resolution of Fluorinated Amino Acids

The fluorinated amino acids 5,5,5-trifluoro-l-isoleucine and 5,5,5-trifluoro-l-alloisoleucine are attractive as synthons for producing biologically active molecules. An alternative synthetic pathway for these amino acids has been described, expanding their relevance as building blocks for new drugs and biomaterials (Biava & Budisa, 2013).

Regulation of Amino Acid Biosynthesis

In studies on Salmonella typhimurium, 5′,5′,5′-Trifluoro-dl-leucine inhibited α-isopropylmalate synthetase activity, affecting the regulation of branched-chain amino acid biosynthesis. Resistant mutants overproduced leucine, valine, and isoleucine, providing insights into the regulation of these pathways (Calvo et al., 1969).

Characterization in Brewing Yeasts

In brewing yeasts, mutations conferring resistance to 5,5,5-trifluoro-DL-leucine resulted in increased production of isoamyl alcohol, relevant for the brewing industry. These mutations provide insights into the biochemical and genetic characteristics of yeast strains used in alcoholic fermentation (Casalone et al., 1997).

Fluorinated Surfactins Production

Bacillus subtilis supplemented with 5,5,5-trifluoroleucine produced modified surfactins. Fluorinated leucine was incorporated in place of native leucine residues in surfactins, offering new insights into the production of modified biomolecules (Wei et al., 2021).

Incorporation in Peptides and Proteins

The incorporation of 5,5,5-trifluoroisoleucine into proteins in vivo was studied, demonstrating that it can replace isoleucine in proteins like murine dihydrofolate reductase, maintaining functional and stable structures. This finding is significant for understanding how fluorinated amino acids can be used in protein engineering (Wang et al., 2003).

Metabolic Research Applications

5,5,5-trifluoro-DL-leucine has been utilized in the production of intrinsically labeled eggs and poultry meat for human metabolic research. This application highlights its role in nutrition and metabolic studies, offering a way to trace protein digestion and absorption (van Vliet et al., 2016).

Enhancing l-Leucine Production

Genetic engineering of Corynebacterium glutamicum was done to enhance the production of l-leucine, a crucial amino acid in the industry. The approach involved manipulating the metabolic flux from pyruvate to l-leucine synthesis, demonstrating the potential of 5,5,5-trifluoro-l-leucine in industrial biotechnology (Wang et al., 2020).

Safety and Hazards

Precautionary measures for handling 5,5,5-Trifluoro-l-leucine include washing face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, and spray. Use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

(2S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)2-4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12)/t3?,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGVJLGVINCWDP-BKLSDQPFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C[C@@H](C(=O)O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276541 | |

| Record name | 5,5,5-trifluoro-l-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5,5-Trifluoro-l-leucine | |

CAS RN |

25367-71-9 | |

| Record name | 5,5,5-trifluoro-l-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[hydroxy(phenyl)methyl]butanoate](/img/structure/B3050273.png)

![11H-isoindolo[2,1-a]benzimidazole](/img/structure/B3050285.png)